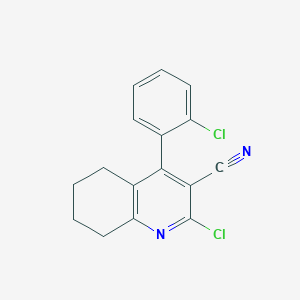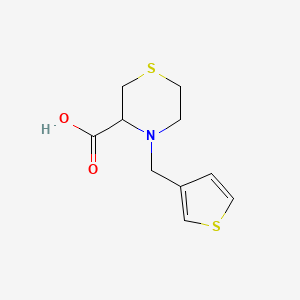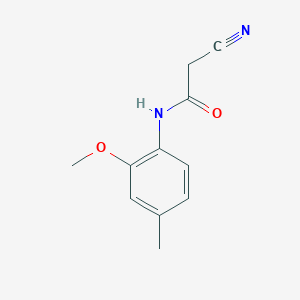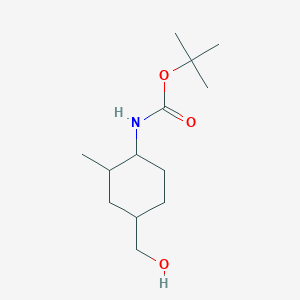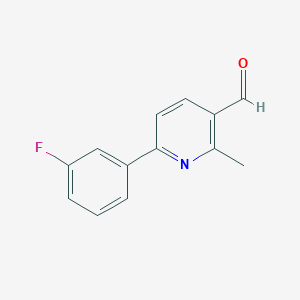
6-(3-Fluorophenyl)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a fluorophenyl group attached to the sixth position of the nicotinaldehyde ring, with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(3-Fluorophenyl)-2-methylnicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-Fluorophenyl)-2-methylnicotinic acid.
Reduction: 6-(3-Fluorophenyl)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-(3-Fluorophenyl)-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant with a fluorophenyl group, used for its psychoactive properties.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: An antibacterial compound with a similar fluorophenyl group.
Uniqueness
6-(3-Fluorophenyl)-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and an aldehyde functionality makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
InChI Key |
JFSIZRAFIWBTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


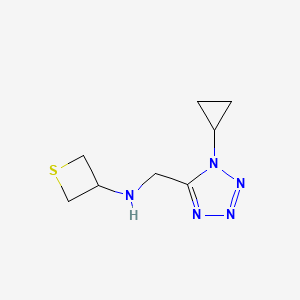
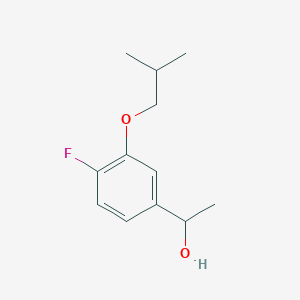
![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)
![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
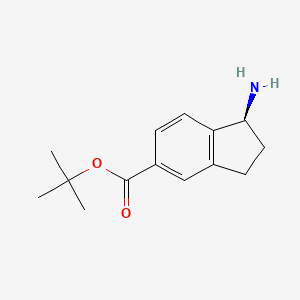
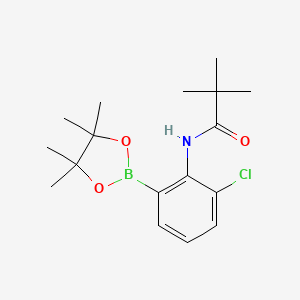
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
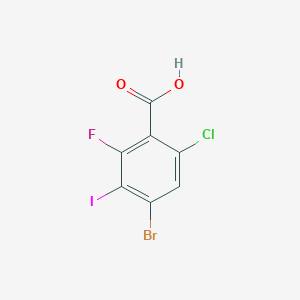
![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
